For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to N-(m-PEG4)-N'-hydroxypropyl-Cy5
This technical guide provides a comprehensive overview of N-(m-PEG4)-N'-hydroxypropyl-Cy5, a fluorescent probe with significant potential in biomedical research and drug development. We will delve into its chemical properties, synthesis, and applications, offering detailed protocols and quantitative data to support its use in the laboratory.
Introduction to N-(m-PEG4)-N'-hydroxypropyl-Cy5
N-(m-PEG4)-N'-hydroxypropyl-Cy5 is a specialized chemical compound that integrates a near-infrared (NIR) cyanine (B1664457) dye (Cy5), a hydrophilic polyethylene (B3416737) glycol (PEG) linker, and a reactive hydroxyl group. This unique combination of components makes it a versatile tool for fluorescently labeling and tracking biomolecules.
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Cy5 (Cyanine5) : The core of this probe is the Cy5 dye, a fluorescent molecule that absorbs light in the far-red region of the spectrum (around 650 nm) and emits in the near-infrared range (around 670 nm).[1][2] This is particularly advantageous for biological imaging, as it minimizes autofluorescence from tissues and allows for deeper light penetration.[2]
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m-PEG4 Linker : The monomethoxy polyethylene glycol (PEG) chain with four repeating units serves multiple purposes. It significantly enhances the water solubility of the otherwise hydrophobic Cy5 dye, preventing aggregation in aqueous biological environments.[3][4] This process, known as PEGylation, also reduces non-specific binding to biomolecules, improving the signal-to-noise ratio in imaging experiments.[5][6]
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Hydroxypropyl Group : The terminal hydroxypropyl group provides a reactive handle for conjugation. The hydroxyl (-OH) group can be used for further chemical modifications, allowing the probe to be attached to a variety of molecules, such as proteins, antibodies, or nanoparticles.[7][8]
Core Properties and Quantitative Data
The properties of N-(m-PEG4)-N'-hydroxypropyl-Cy5 are largely determined by its constituent parts. Below is a summary of its key characteristics.
| Property | Value | Source(s) |
| Chemical Formula | C37H51ClN2O5 | [9] |
| Molecular Weight | 639.30 g/mol | [9] |
| CAS Number | 2107273-20-9 | [9] |
| Excitation Maximum (λex) | ~649-650 nm | [7][10] |
| Emission Maximum (λem) | ~666-670 nm | [2][10] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ (for Cy5) | [10][11] |
| Fluorescence Quantum Yield (Φ) | ~0.2 (for unconjugated Cy5) | [11] |
| Solubility | Water, DMSO, DMF | [7] |
Synthesis and Chemical Workflow
The synthesis of N-(m-PEG4)-N'-hydroxypropyl-Cy5 involves a multi-step process where the Cy5 dye is modified with the PEG linker and the hydroxypropyl group. While specific proprietary synthesis methods may vary, a general representative workflow is outlined below. This process typically involves the reaction of an activated Cy5 derivative (like Cy5-NHS ester) with an amine-functionalized PEG linker that already contains the protected hydroxypropyl group, followed by deprotection.
A representative workflow for the synthesis of N-(m-PEG4)-N'-hydroxypropyl-Cy5.
Experimental Protocol: Representative Synthesis of a Cy5-PEG Conjugate
The following is a generalized protocol for the conjugation of an NHS-activated Cy5 dye to an amine-functionalized PEG linker, adapted from similar published procedures.[3]
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Reagent Preparation : Dissolve the amine-functionalized PEG linker (with the desired functional group, e.g., a protected hydroxypropyl group) and Cy5-NHS ester in anhydrous dimethyl sulfoxide (B87167) (DMSO). The molar ratio should be optimized, but a slight excess of the amine-PEG is often used.
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Reaction : Mix the solutions and stir the reaction mixture in the dark at room temperature for 18-24 hours to allow for the formation of a stable amide bond.
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Purification : The reaction mixture is then diluted with water and purified. A common method is size-exclusion chromatography (e.g., using a Sephadex column) to separate the PEG-conjugated dye from unreacted starting materials.
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Characterization and Lyophilization : The fractions containing the desired product are identified by their characteristic blue color and absorbance at ~650 nm. These fractions are then combined and lyophilized to yield the final product as a blue solid.
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Purity Analysis : The purity of the final compound is typically confirmed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Applications in Research and Drug Development
The primary application of N-(m-PEG4)-N'-hydroxypropyl-Cy5 is as a fluorescent probe for labeling and tracking biomolecules or nanoparticles in various biological systems. Its NIR fluorescence makes it ideal for in vivo imaging studies in small animals, where deep tissue penetration and low background signal are crucial.[5][12]
Key Application: Fluorescent Labeling of Antibodies for Cellular Imaging
This probe can be used to label antibodies for use in immunofluorescence microscopy, allowing for the visualization of specific cellular targets. The hydroxypropyl group can be activated (e.g., by converting it to an aldehyde) to react with primary amines on the antibody.
Workflow for labeling an antibody and subsequent cellular imaging.
Experimental Protocol: Cellular Imaging with a Labeled Probe
The following protocol outlines the general steps for using a fluorescently labeled biomolecule for imaging cells in culture.[12][13]
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Cell Preparation : Plate cells on a suitable imaging dish (e.g., glass-bottom dishes) and culture them until they reach the desired confluency.
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Probe Incubation : Prepare a solution of the fluorescently labeled probe (e.g., the Cy5-labeled antibody) in an appropriate buffer or cell culture medium. The concentration should be optimized to maximize signal while minimizing background.
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Labeling : Remove the culture medium from the cells and add the probe solution. Incubate for a specific period (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C) to allow the probe to bind to its target.
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Washing : After incubation, aspirate the probe solution and wash the cells several times with a suitable buffer (e.g., phosphate-buffered saline, PBS) to remove any unbound probe.
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Imaging : Add fresh buffer or medium to the cells. Visualize the cells using a fluorescence microscope equipped with appropriate filters for Cy5 (e.g., excitation at ~630-650 nm and emission at ~660-700 nm).
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Data Analysis : Capture images and analyze the fluorescence intensity and localization to study the distribution and quantity of the target molecule.
Signaling Pathways and Logical Relationships
The utility of N-(m-PEG4)-N'-hydroxypropyl-Cy5 lies in its role as a reporter molecule. It does not typically participate in signaling pathways itself but is used to visualize and quantify components of these pathways. For example, if conjugated to an antibody that targets a specific cell surface receptor, it can be used to monitor receptor internalization, a key event in many signaling cascades.
Logical relationship of the probe in tracking a cell surface receptor.
By providing a robust fluorescent signal in the near-infrared spectrum, coupled with the biocompatibility of a PEG linker, N-(m-PEG4)-N'-hydroxypropyl-Cy5 stands as a powerful tool for researchers aiming to elucidate complex biological processes at the molecular level.
References
- 1. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 2. Structure and properties of CY5 - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 3. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5: Density Functional and Time-Dependent Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The PEG-Fluorochrome Shielding Approach for Targeted Probe Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5, 2107273-12-9 | BroadPharm [broadpharm.com]
- 8. N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 | CAS:2107273-12-9 | AxisPharm [axispharm.com]
- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. opticalpathways.com [opticalpathways.com]
